molecular formula C55H96N16O13  xH2O4S (lot specific) B1151482 Polymyxin B3 sulfate

Polymyxin B3 sulfate

カタログ番号 B1151482
分子量: 1189.45 g/mol (Free base)
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Polymyxin B3 sulfate is an individual fraction found in the antibiotic mixture polymyxin B sulfate. Polymyxin B3 sulfate is differentiated from its counterpart fractions by the presence of an octanoic fatty acid moiety. Results from in vitro studies have shown marginal differences in MIC data when comparing the fractions.

科学的研究の応用

Chemical Structure and Pharmacokinetics

Polymyxin B3 sulfate, structurally similar to polymyxin B, is an important focus of pharmacokinetic research. Recent studies have emphasized the significance of understanding its chemical properties and pharmacokinetics for optimal use. For example, a population pharmacokinetic study of colistin sulfate (chemically similar to polymyxin B3) in critically ill patients highlights its role in treating infections caused by carbapenem-resistant organisms (Chen & Li, 2022). Additionally, the pharmacokinetics and pharmacodynamics of polymyxins have seen significant advancements in the past decade, providing a foundation for scientifically-based dosing suggestions (Bergen et al., 2012).

Antibacterial Activity and Drug Delivery

The antibacterial activity of polymyxin B3 sulfate, particularly against multidrug-resistant Gram-negative bacteria, is a critical area of research. Studies have explored various delivery methods to enhance its therapeutic properties. For instance, loading polymyxin B onto anionic mesoporous silica nanoparticles has been shown to retain antibacterial activity and enhance biocompatibility, suggesting a potential method to overcome toxicity issues (Gounani et al., 2018). Furthermore, research into the development of polymyxin B carried with sodium deoxycholate sulfate aimed to improve safety while preserving antimicrobial activity (Temboot et al., 2020).

Rescuing Last-Line Antibiotics

Polymyxins, including polymyxin B3 sulfate, are considered last-line therapeutic options for treating multidrug-resistant infections. Research efforts have been focused on elucidating their chemical, microbiological, and toxicological properties to optimize clinical use. These include developing dosage regimens and novel lipopeptide derivatives to overcome existing limitations (Nang et al., 2021).

Optimizing Clinical Use

Efforts to optimize the clinical use of polymyxins, including polymyxin B3 sulfate, involve addressing challenges related to dosing, product information, and susceptibility testing. The Prato Polymyxin Consensus outlined key objectives and strategies for safe and effective use, highlighting the need for international guidelines and more research (Nation et al., 2015).

Pharmacokinetics/Pharmacodynamics and Toxicity

The pharmacokinetics/pharmacodynamics and toxicity of polymyxin B3 sulfate are areas of ongoing research, with studies aiming to understand the differences between various polymyxins and their impact on clinical outcomes. These studies are crucial for developing safer and more effective polymyxin-based therapies (Tran et al., 2016).

特性

製品名

Polymyxin B3 sulfate

分子式

C55H96N16O13 xH2O4S (lot specific)

分子量

1189.45 g/mol (Free base)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。